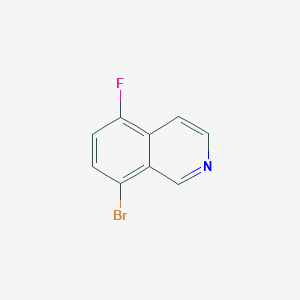

8-Bromo-5-fluoroisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-bromo-5-fluoroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-8-1-2-9(11)6-3-4-12-5-7(6)8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJQDOYLFSTNOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=CC2=C1F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378874-27-1 | |

| Record name | 8-bromo-5-fluoroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 8-Bromo-5-fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 8-bromo-5-fluoroisoquinoline, a halogenated isoquinoline derivative of significant interest in medicinal chemistry and drug discovery. The proposed synthesis leverages the classical Bischler-Napieralski reaction, a robust method for the construction of the isoquinoline core. This guide will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the key transformations involved. The synthesis commences with the commercially available precursor, 2-(2-bromo-5-fluorophenyl)ethylamine, and proceeds through a two-step sequence of N-acetylation and subsequent intramolecular cyclization, followed by aromatization to yield the target compound. This document is intended to serve as a valuable resource for researchers and scientists in the field of organic synthesis and drug development, offering a practical and scientifically grounded approach to the preparation of this important heterocyclic scaffold.

Introduction

The isoquinoline scaffold is a privileged structural motif found in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. The introduction of halogen atoms, such as bromine and fluorine, into the isoquinoline nucleus can profoundly influence the physicochemical and pharmacological properties of the molecule. Specifically, fluorine substitution is known to enhance metabolic stability, binding affinity, and bioavailability, while bromine can serve as a versatile handle for further functionalization through cross-coupling reactions. Consequently, this compound represents a valuable building block for the synthesis of novel therapeutic agents. This guide outlines a logical and experimentally viable pathway for its synthesis, emphasizing the rationale behind the chosen synthetic strategy and reaction conditions.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests that the isoquinoline core can be constructed via an intramolecular cyclization reaction. The Bischler-Napieralski reaction is a particularly suitable disconnection, leading back to the N-acyl-β-phenethylamine precursor, N-(2-(2-bromo-5-fluorophenyl)ethyl)acetamide. This intermediate, in turn, can be readily prepared from the corresponding commercially available amine, 2-(2-bromo-5-fluorophenyl)ethylamine.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The proposed forward synthesis involves a three-step sequence starting from 2-(2-bromo-5-fluorophenyl)ethylamine:

-

N-Acetylation: The primary amine is acylated with acetyl chloride or acetic anhydride to form the corresponding amide, N-(2-(2-bromo-5-fluorophenyl)ethyl)acetamide.

-

Bischler-Napieralski Cyclization: The amide undergoes an intramolecular electrophilic aromatic substitution reaction using a dehydrating agent, such as phosphorus oxychloride (POCl₃), to yield 1-methyl-8-bromo-5-fluoro-3,4-dihydroisoquinoline.

-

Aromatization: The resulting dihydroisoquinoline is dehydrogenated to afford the final product, this compound.

8-Bromo-5-fluoroisoquinoline: A Strategic Building Block for Advanced Synthesis and Drug Discovery

An In-depth Technical Guide

Abstract

The isoquinoline nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a multitude of pharmacologically active compounds and functional materials. The strategic introduction of halogen substituents onto this scaffold provides a powerful tool for modulating molecular properties and enabling synthetic diversification. 8-Bromo-5-fluoroisoquinoline has emerged as a particularly valuable building block, offering orthogonally reactive sites for sequential, site-selective modifications. The C8-bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the C5-fluorine atom influences the electronic character of the ring and can participate in nucleophilic aromatic substitution. This guide provides a comprehensive technical overview of the chemical properties, structure, synthesis, and reactivity of this compound, highlighting its applications for researchers, chemists, and drug development professionals.

Core Molecular Structure and Physicochemical Properties

Structural Framework

This compound (CAS No. 1378874-27-1) is an aromatic heterocyclic compound.[1] Its structure consists of a fused benzene and pyridine ring system, which defines the isoquinoline core. The key features are the substituents at the C8 and C5 positions:

-

C8-Bromine: This heavy halogen atom is a crucial functional handle. Its C-Br bond is readily activated by transition metal catalysts, most notably palladium, making it an excellent leaving group for cross-coupling reactions.[2][3][4]

-

C5-Fluorine: As the most electronegative element, the fluorine atom at the C5 position significantly polarizes the aromatic system. This electron-withdrawing effect lowers the pKa of the isoquinoline nitrogen, modulates the molecule's lipophilicity, and can improve metabolic stability by blocking a potential site of oxidation.

-

Isoquinoline Nitrogen: The lone pair of electrons on the nitrogen atom imparts basic properties to the molecule and provides a key hydrogen bond acceptor site for interactions with biological targets.

Physicochemical Data

A summary of the key physicochemical properties is presented below for quick reference.

| Property | Data | Reference |

| CAS Number | 1378874-27-1 | [1] |

| Molecular Formula | C₉H₅BrFN | [1] |

| Molecular Weight | 226.05 g/mol | [1] |

| Canonical SMILES | FC1=CC=C(Br)C2=C1C=CN=C2 | [1] |

| Appearance | Typically an off-white to pale solid | |

| Solubility | Generally soluble in common organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). |

Synthesis and Chemical Reactivity

General Synthetic Strategies

Experimental Protocol: A Representative Synthetic Approach

The following outlines a plausible, multi-step synthesis. The causality behind this workflow is the convergent assembly of a complex heterocycle from more readily available starting materials.

-

Precursor Assembly: The synthesis would likely begin with a 2-bromo-5-fluorobenzaldehyde. This key intermediate provides the necessary substitution pattern on the benzene ring.

-

Side-Chain Elaboration: The benzaldehyde is then condensed with an aminoacetaldehyde acetal (e.g., aminoacetaldehyde dimethyl acetal) to form a Schiff base (imine). This step introduces the nitrogen and the two-carbon unit required for the pyridine portion of the isoquinoline.

-

Cyclization and Aromatization (Pomeranz-Fritsch type): The Schiff base is subjected to acidic conditions (e.g., concentrated sulfuric acid or polyphosphoric acid). This strong acid catalyzes the intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to form the aromatic isoquinoline core.

-

Purification: The final product is isolated from the reaction mixture and purified using standard laboratory techniques, such as column chromatography on silica gel, to yield pure this compound.

Diagram: General Synthetic Workflow

Caption: A plausible synthetic pathway to this compound.

Key Reaction Pathways and Synthetic Utility

The true value of this compound lies in its capacity for selective, stepwise functionalization.

-

Palladium-Catalyzed Cross-Coupling at C8: The C-Br bond is highly susceptible to a vast array of palladium-catalyzed cross-coupling reactions.[3][4][10] This allows for the facile introduction of aryl, heteroaryl, alkyl, alkynyl, and other moieties, making it an ideal platform for generating libraries of analogues for structure-activity relationship (SAR) studies. Common examples include:

-

Suzuki Coupling: Reaction with boronic acids/esters.

-

Heck Coupling: Reaction with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines.

-

-

Nucleophilic Aromatic Substitution (SNA_r) at C5: The C-F bond, while typically less reactive than the C-Br bond in cross-coupling, can act as a leaving group in nucleophilic aromatic substitution (SNA_r) reactions.[11][12][13] The reaction is facilitated by the electron-withdrawing nature of the isoquinoline ring system, which stabilizes the negatively charged Meisenheimer intermediate.[13] This pathway allows for the introduction of oxygen, nitrogen, and sulfur nucleophiles at the C5 position, often under conditions orthogonal to the C8-Br functionalization.

Diagram: Orthogonal Reactivity of this compound

References

- 1. chemscene.com [chemscene.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jocpr.com [jocpr.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. mdpi.com [mdpi.com]

- 9. Isoquinoline synthesis [organic-chemistry.org]

- 10. nobelprize.org [nobelprize.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 8-Bromo-5-fluoroisoquinoline Derivatives as Potent PARP Inhibitors

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide navigates the mechanistic intricacies of 8-Bromo-5-fluoroisoquinoline derivatives, a promising class of compounds poised to make a significant impact in oncology. Grounded in the established principles of DNA damage repair and the burgeoning field of PARP inhibition, this document synthesizes current understanding and provides a comprehensive framework for the investigation and development of these novel therapeutic agents. We will delve into the core hypothesis that these derivatives function as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), elucidating their dual mechanism of action and the profound cellular consequences that underpin their therapeutic potential.

The Isoquinolinone Scaffold: A Privileged Motif in PARP Inhibition

The isoquinoline core is a versatile heterocyclic scaffold that has given rise to a multitude of biologically active compounds.[1][2] Of particular significance is the isoquinolin-1(2H)-one (isoquinolinone) substructure, which has emerged as a key pharmacophore in the design of potent inhibitors of Poly(ADP-ribose) polymerase (PARP).[1][3][4][5] This is exemplified by the FDA-approved drug Talazoparib, a highly potent PARP inhibitor that features an isoquinolinone core and has demonstrated significant clinical efficacy in the treatment of BRCA-mutated cancers.[6] The established success of this scaffold provides a strong rationale for investigating novel derivatives, such as the this compound series, as next-generation PARP inhibitors.

The Dual Mechanism of Action: Catalytic Inhibition and PARP Trapping

The cytotoxic effects of this compound derivatives are hypothesized to stem from a dual mechanism of action targeting PARP enzymes, primarily PARP1 and PARP2. These enzymes are critical components of the base excision repair (BER) pathway, responsible for resolving DNA single-strand breaks (SSBs).[7]

Catalytic Inhibition: Disrupting the DNA Damage Response

The primary mechanism of action is the competitive inhibition of the PARP catalytic domain. The isoquinolinone core of the this compound derivatives is believed to mimic the nicotinamide moiety of the NAD+ substrate, binding to the active site of PARP.[7] This binding event prevents the synthesis and addition of poly(ADP-ribose) (PAR) chains to acceptor proteins, a process known as PARylation. PARylation is a crucial signaling event that recruits downstream DNA repair factors to the site of an SSB. By inhibiting this process, this compound derivatives effectively stall the repair of SSBs.

PARP Trapping: A Highly Cytotoxic Lesion

Beyond catalytic inhibition, a more potent and cytotoxic mechanism known as "PARP trapping" is at play.[8][9] PARP inhibitors, particularly those with the isoquinolinone scaffold, can stabilize the interaction between the PARP enzyme and the DNA at the site of the break.[8][10] This creates a stable PARP-DNA complex that acts as a physical obstruction to DNA replication and transcription machinery. The collision of a replication fork with a trapped PARP-DNA complex leads to the collapse of the fork and the generation of a highly toxic DNA double-strand break (DSB).[9]

The following diagram illustrates the proposed dual mechanism of action:

Caption: Dual mechanism of PARP inhibition by this compound derivatives.

The Principle of Synthetic Lethality: Targeting the Achilles' Heel of Cancer

The therapeutic efficacy of PARP inhibitors is most pronounced in cancer cells with deficiencies in the homologous recombination (HR) pathway of DSB repair.[7][11] Genes such as BRCA1 and BRCA2 are key components of the HR machinery. In cells with mutated or non-functional BRCA proteins, the repair of DSBs generated by PARP trapping is severely compromised.[12] This leads to an accumulation of genomic instability and ultimately triggers apoptosis, a form of programmed cell death.[11] This concept, known as "synthetic lethality," explains the selective killing of cancer cells with HR deficiencies while sparing normal cells with intact HR pathways.[7]

The signaling pathway downstream of PARP inhibition in an HR-deficient cancer cell is depicted below:

Caption: Downstream signaling cascade of PARP inhibition leading to synthetic lethality.

Structure-Activity Relationship (SAR): The Role of Bromine and Fluorine Substituents

While the isoquinolinone core provides the fundamental scaffold for PARP inhibition, the specific substitutions at the 8- and 5-positions are crucial for modulating potency, selectivity, and pharmacokinetic properties.

-

8-Bromo Substitution: The presence of a bromine atom at the 8-position can influence the compound's properties in several ways. Bromine is an electron-withdrawing group that can alter the electronic distribution of the aromatic system, potentially enhancing binding interactions with the PARP active site. Furthermore, the size and lipophilicity of the bromine atom can contribute to favorable van der Waals interactions and improved membrane permeability. In some drug candidates, bromine substitution has been shown to be advantageous for achieving optimal lipophilicity.[13]

-

5-Fluoro Substitution: Fluorine is a small, highly electronegative atom that is frequently incorporated into drug molecules to enhance metabolic stability and binding affinity.[13] The introduction of a fluorine atom at the 5-position can block potential sites of metabolism, thereby increasing the compound's half-life. Additionally, the strong carbon-fluorine bond can lead to favorable electrostatic interactions with the target protein, contributing to increased potency.[13]

The combination of these two halogen substitutions on the isoquinolinone scaffold is likely a strategic design choice to optimize the overall druglike properties of the this compound derivatives.

Experimental Validation: A Guide to Key Methodologies

To rigorously validate the proposed mechanism of action, a series of biochemical and cell-based assays are essential. The following section outlines the key experimental protocols.

Biochemical Assays for PARP Inhibition

5.1.1. PARP1 Enzymatic Activity Assay (Fluorometric)

This assay quantifies the catalytic inhibition of PARP1 by measuring the consumption of NAD+.[14][15]

-

Principle: The assay relies on the conversion of unconsumed NAD+ into a highly fluorescent product. A decrease in fluorescence intensity correlates with PARP1 activity, and the inhibitory potential of the test compound can be determined by measuring the restoration of fluorescence.[14]

-

Protocol:

-

Prepare a reaction mixture containing recombinant human PARP1 enzyme, activated DNA (to stimulate PARP activity), and the this compound derivative at various concentrations.

-

Initiate the reaction by adding a known concentration of β-NAD+.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and add a developer reagent that converts the remaining NAD+ into a fluorescent product.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce PARP1 activity by 50%.

-

5.1.2. PARP Trapping Assay (Fluorescence Polarization)

This assay directly measures the ability of the inhibitor to stabilize the PARP-DNA complex.[16][17][18]

-

Principle: A fluorescently labeled DNA oligonucleotide is used as a probe. When PARP binds to this probe, the resulting large complex has a high fluorescence polarization (FP). Upon addition of NAD+, PARP auto-PARylates and dissociates from the DNA, leading to a low FP signal. A trapping inhibitor will prevent this dissociation, resulting in a sustained high FP signal.[17]

-

Protocol:

-

Prepare a reaction mixture containing the fluorescently labeled DNA probe and recombinant PARP1 or PARP2 enzyme.

-

Add the this compound derivative at various concentrations.

-

Initiate the auto-PARylation reaction by adding NAD+.

-

Incubate the reaction at room temperature.

-

Measure the fluorescence polarization using a suitable plate reader.

-

An increase in the FP signal in the presence of the inhibitor indicates PARP trapping.

-

The workflow for these biochemical assays is illustrated below:

Caption: Experimental workflows for determining PARP catalytic inhibition and trapping.

Cell-Based Assays for Mechanistic Validation

5.2.1. Cellular PAR Measurement (Western Blot)

This assay confirms that the inhibitor is engaging its target and inhibiting PARP activity within a cellular context.[19]

-

Principle: Cells are treated with a DNA damaging agent to induce PARP activity, followed by treatment with the this compound derivative. The levels of PAR in the cell lysates are then quantified by Western blot using an anti-PAR antibody.

-

Protocol:

-

Culture cancer cells (e.g., BRCA-deficient and proficient cell lines).

-

Pre-treat cells with various concentrations of the inhibitor.

-

Induce DNA damage with an agent like hydrogen peroxide or MMS.

-

Lyse the cells and quantify protein concentration.

-

Perform SDS-PAGE and Western blotting using a primary antibody against PAR and a secondary HRP-conjugated antibody.

-

Visualize the bands using a chemiluminescent substrate. A decrease in the PAR signal indicates inhibition of PARP activity.

-

5.2.2. DNA Damage Response (DDR) and Apoptosis Assays

These assays assess the downstream cellular consequences of PARP inhibition.

-

γH2AX Foci Formation: The phosphorylation of histone H2AX (γH2AX) is an early marker of DSBs. Immunofluorescence staining for γH2AX foci can be used to quantify the induction of DSBs following treatment with the inhibitor.[8]

-

Apoptosis Assays: The induction of apoptosis can be measured using various methods, such as Annexin V/PI staining followed by flow cytometry, or by measuring the cleavage of caspase-3 and PARP1 by Western blot.

5.2.3. Cytotoxicity Assays in Cancer Cell Lines

These assays determine the anti-proliferative activity of the compounds.

-

Principle: A panel of cancer cell lines, including those with and without HR deficiencies (e.g., BRCA1/2 mutant vs. wild-type), are treated with a range of concentrations of the this compound derivative. Cell viability is measured after a defined incubation period.

-

Protocol:

-

Seed cells in 96-well plates.

-

Treat with serial dilutions of the compound.

-

Incubate for 72-96 hours.

-

Measure cell viability using assays such as MTT, MTS, or CellTiter-Glo.

-

Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

-

The following table provides an example of the kind of data that can be generated from such cytotoxicity assays, based on published data for isoquinolinone-naphthoquinone hybrids in glioma cells.[20]

| Compound | Cell Line | IC50 (µM) |

| 5c | C6 Glioma | 1.34 ± 0.02 |

| U87MG Glioma | 1.28 ± 0.03 | |

| 5d | C6 Glioma | 1.35 ± 0.009 |

| U87MG Glioma | 1.33 ± 0.01 | |

| Rucaparib | U87MG Glioma | 18.68 ± 3.62 |

Table 1: Example cytotoxicity data for isoquinolinone-based PARP inhibitors.

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel and potent PARP inhibitors. The proposed dual mechanism of action, encompassing both catalytic inhibition and PARP trapping, provides a strong rationale for their therapeutic potential, particularly in the context of synthetic lethality in HR-deficient cancers. The strategic incorporation of bromine and fluorine substituents is anticipated to confer advantageous pharmacological properties. The experimental methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of these compounds, from target engagement to cellular efficacy. Further investigation into this chemical series is warranted to fully elucidate their therapeutic utility and to advance the development of next-generation personalized cancer therapies.

References

- 1. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Potent beta-cell protection in vitro by an isoquinolinone-derived PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 5. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. karger.com [karger.com]

- 12. Study Identifies Biologic Reasons for Selective Benefit of PARP Inhibitors - The ASCO Post [ascopost.com]

- 13. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. benchchem.com [benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

Solubility and stability of 8-Bromo-5-fluoroisoquinoline

An In-depth Technical Guide to the Solubility and Stability of 8-Bromo-5-fluoroisoquinoline

Introduction

This compound is a substituted heterocyclic compound that represents a valuable scaffold in medicinal chemistry and drug discovery. As an intermediate, its unique substitution pattern—featuring both a bromine and a fluorine atom—offers multiple reaction sites for the synthesis of complex molecular architectures. Isoquinoline derivatives are known to exhibit a wide range of biological activities, making this particular building block of significant interest for the development of novel therapeutics.

A thorough understanding of the physicochemical properties of any active pharmaceutical ingredient (API) or key intermediate is fundamental to a successful drug development program. Among the most critical of these are solubility and stability. These parameters directly influence a compound's bioavailability, formulability, storage conditions, and shelf-life. In the absence of extensive public domain data for this compound, this guide serves as a comprehensive framework for researchers and drug development professionals. It provides the necessary theoretical grounding and detailed experimental protocols to systematically determine its solubility profile and intrinsic stability, ensuring the generation of robust and reliable data for informed decision-making.

Part 1: Foundational Physicochemical Characterization

Before embarking on solubility and stability assessments, it is crucial to determine or computationally predict key physicochemical properties. These parameters provide the context for experimental design and data interpretation. For instance, the pKa value is essential for designing relevant pH conditions for aqueous solubility testing, while the LogP value can indicate a compound's general propensity for solubility in organic versus aqueous media.

Key Physicochemical Properties to Determine:

| Property | Symbol | Importance in Profile |

| Molecular Weight | MW | Essential for converting mass-based solubility (g/L) to molar concentration (mol/L). |

| LogP | - | The logarithm of the partition coefficient between octanol and water; indicates hydrophobicity. |

| Acid Dissociation Constant | pKa | Predicts the ionization state at different pH values, which strongly influences aqueous solubility. |

| Melting Point | Mp | Provides information on the solid-state stability and purity of the compound. |

Part 2: A Systematic Approach to Solubility Profiling

Solubility is a critical determinant of a drug candidate's absorption and bioavailability. Poor aqueous solubility can be a major hurdle in formulation development.[1] This section outlines the gold-standard methodologies for accurately determining both thermodynamic and kinetic solubility.

Causality in Solubility Assessment

The choice between thermodynamic and kinetic solubility measurements depends on the stage of drug development.

-

Kinetic solubility is often measured in early discovery as a high-throughput screen. It assesses the solubility of a compound upon rapid precipitation from a stock solution (typically DMSO), which is relevant for preventing precipitation in in vitro biological assays.[2]

-

Thermodynamic solubility , determined at equilibrium, represents the true saturation point of the compound. This value is indispensable for pre-formulation, guiding the development of oral dosage forms and predicting biopharmaceutical performance.[3]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the universally accepted standard for determining equilibrium solubility.[4] It involves agitating an excess of the solid compound in a solvent until equilibrium is reached.

Methodology:

-

Preparation of Solvents:

-

Prepare a series of aqueous buffers with pH values relevant to the physiological range (e.g., pH 1.2, 4.5, and 6.8) to construct a pH-solubility profile.[4]

-

Select a panel of common organic solvents relevant to pharmaceutical processing and formulation (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO, Toluene).

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials (e.g., 2-5 mg per mL of solvent). The key is to ensure undissolved solid remains at the end of the experiment.

-

-

Equilibration:

-

Seal the vials and place them in a shaker incubator set to a controlled temperature (e.g., 25°C for ambient and 37°C for physiological relevance).[4]

-

Agitate the samples for a sufficient period to reach equilibrium. A 24-48 hour period is typical, but should be confirmed by sampling at different time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all solid particles. This step is critical to avoid artificially high results.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (typically HPLC-UV).

-

Analyze the diluted sample and calculate the concentration of the dissolved compound against a standard curve.

-

Perform all measurements in triplicate to ensure reproducibility.[4]

-

Data Presentation: Solubility Profile of this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| 0.1 M HCl (pH ~1.2) | 37 | ||

| Acetate Buffer (pH 4.5) | 37 | ||

| Phosphate Buffer (pH 6.8) | 37 | ||

| Water | 25 | ||

| Ethanol | 25 | ||

| Propylene Glycol | 25 | ||

| DMSO | 25 |

Visualization: Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Part 3: Intrinsic Stability and Forced Degradation

Stability testing is a non-negotiable component of drug development, mandated by regulatory bodies like the ICH.[5][6] Its purpose is to understand how the quality of a substance changes over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation (or stress testing) is the cornerstone of this process.[7][8]

Trustworthiness: The Role of a Stability-Indicating Analytical Method (SIAM)

A forced degradation study is only as reliable as the analytical method used to assess it. Therefore, the first step is to develop and validate a Stability-Indicating Analytical Method (SIAM) . A SIAM is an analytical procedure that can accurately quantify the decrease in the active ingredient's concentration due to degradation, without interference from degradants, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[9]

Protocol: Development of a Stability-Indicating HPLC Method

-

Instrument and Column Selection:

-

Use a standard HPLC system with a UV or Photodiode Array (PDA) detector.

-

Select a robust reversed-phase column, such as a C18, with standard dimensions (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

-

Wavelength Selection:

-

Dissolve this compound in a suitable solvent (e.g., acetonitrile/water) and acquire its UV spectrum. Select a wavelength of maximum absorbance for detection to ensure high sensitivity.

-

-

Mobile Phase and Gradient Optimization:

-

Start with a generic gradient using a simple mobile phase system (e.g., Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile).

-

Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute the parent compound and any potential impurities.

-

Analyze the chromatograms from the forced degradation samples (see protocol below). The primary goal is to achieve baseline separation between the parent peak and all degradant peaks.

-

Adjust the gradient slope, initial/final %B, and flow rate to optimize the separation (peak resolution > 1.5).

-

-

Method Validation (Abbreviated):

-

Once a suitable separation is achieved, the method must be validated for specificity. This is confirmed by subjecting the compound to forced degradation and demonstrating that the resulting degradant peaks do not co-elute with the parent peak. Peak purity analysis using a PDA detector is essential here.[10]

-

Protocol: Forced Degradation Studies

The objective is to induce a target degradation of 5-20%.[7] This provides sufficient formation of degradation products for detection and analysis without completely destroying the molecule.[11] A stock solution of this compound (e.g., 1 mg/mL) is typically used.[12]

Methodology:

-

Acidic Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M HCl.

-

Heat at 60-80°C for a defined period (e.g., 2, 4, 8, 24 hours).

-

Withdraw samples at each time point, neutralize with 0.1 M NaOH, dilute to the target concentration, and analyze by HPLC.

-

-

Basic Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M NaOH.

-

Keep at room temperature or gently heat (e.g., 40°C) for a defined period.

-

Withdraw samples, neutralize with 0.1 M HCl, dilute, and analyze.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[12]

-

Keep at room temperature for a defined period, monitoring the reaction closely.

-

Withdraw samples, dilute, and analyze.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat in a stability chamber (e.g., 80°C).

-

Expose a solution of the compound to the same conditions.

-

Sample at various time points, dissolve/dilute, and analyze.

-

-

Photostability:

-

As per ICH Q1B guidelines, expose the solid compound and a solution to a light source providing controlled UV and visible light (e.g., total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

-

Analyze the samples alongside a dark control stored under the same conditions.

-

Data Presentation: Forced Degradation Summary

| Stress Condition | Duration / Temp | % Degradation of Parent | No. of Degradants | Observations (e.g., Major Degradant RRT) |

| 0.1 M HCl | 8 hours @ 80°C | |||

| 0.1 M NaOH | 4 hours @ RT | |||

| 3% H₂O₂ | 24 hours @ RT | |||

| Dry Heat (Solid) | 48 hours @ 80°C | |||

| Photostability (Solution) | ICH Q1B |

Visualization: Forced Degradation & SIAM Workflow

Caption: Workflow for SIAM Development and Forced Degradation.

Conclusion

While specific, publicly available data on the solubility and stability of this compound is scarce, this guide provides the authoritative framework required for any research or development team to generate this critical information. By adhering to established, scientifically sound protocols such as the shake-flask method for thermodynamic solubility and ICH-guided forced degradation studies, scientists can build a robust data package. This information is paramount for de-risking a development program, enabling rational formulation design, establishing appropriate storage and handling procedures, and ensuring the overall quality and reliability of this important chemical intermediate in the pursuit of new medicines.

References

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. Aqueous Solubility Assay - Enamine [enamine.net]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. who.int [who.int]

- 5. database.ich.org [database.ich.org]

- 6. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 7. resolvemass.ca [resolvemass.ca]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. onyxipca.com [onyxipca.com]

- 11. pharmadekho.com [pharmadekho.com]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The Strategic Utility of 8-Bromo-5-fluoroisoquinoline in Modern Organic Synthesis: An In-depth Technical Guide

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry and organic synthesis, the isoquinoline core represents a privileged scaffold, forming the backbone of numerous natural products and pharmacologically active compounds. The strategic introduction of halogen substituents onto this heterocyclic framework provides chemists with versatile handles to modulate electronic properties, metabolic stability, and, most importantly, to serve as anchor points for the construction of complex molecular architectures. Among these halogenated isoquinolines, 8-bromo-5-fluoroisoquinoline has emerged as a particularly valuable building block. Its unique substitution pattern—an electron-withdrawing fluorine atom at the 5-position and a synthetically versatile bromine atom at the 8-position—offers a nuanced reactivity profile that can be selectively exploited in a variety of chemical transformations.

This technical guide provides an in-depth exploration of this compound as a cornerstone in contemporary organic synthesis. We will delve into its synthesis, characterization, and its application in key synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Through a blend of mechanistic insights and practical, field-proven protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage the synthetic potential of this powerful intermediate. The strategic deployment of this compound is particularly relevant in the synthesis of targeted therapeutics, such as inhibitors of Poly(ADP-ribose) polymerase (PARP) and Protein Arginine Methyltransferase 5 (PRMT5), underscoring its significance in the development of next-generation medicines.[1][2]

Synthesis and Characterization of this compound

Proposed Synthetic Pathway

The introduction of a bromine atom onto the isoquinoline ring is typically achieved via electrophilic aromatic substitution. In the case of 5-fluoroisoquinoline, the fluorine atom is a deactivating, ortho-, para-director. However, under strongly acidic conditions, the isoquinoline nitrogen is protonated, further deactivating the heterocyclic ring and directing electrophilic attack to the benzenoid ring. The C8 position is sterically accessible and electronically favored for bromination in this context.

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from the synthesis of similar bromoisoquinolines.[4][5]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add concentrated sulfuric acid (96-98%, 10 volumes relative to 5-fluoroisoquinoline).

-

Cooling: Cool the sulfuric acid to 0 °C in an ice-water bath.

-

Addition of Starting Material: Slowly add 5-fluoroisoquinoline (1.0 eq) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Addition of Brominating Agent: Once the 5-fluoroisoquinoline has completely dissolved, cool the mixture to -10 °C. Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise, maintaining the temperature below -5 °C.

-

Reaction Monitoring: Stir the reaction mixture at -10 °C to 0 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution to pH 8-9 with a saturated sodium bicarbonate solution or dilute ammonium hydroxide, keeping the temperature below 20 °C.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization Data

| Parameter | Value |

| Molecular Formula | C₉H₅BrFN[6] |

| Molecular Weight | 226.05 g/mol [6] |

| Appearance | Off-white to pale yellow solid (predicted) |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted shifts: δ 8.9-9.1 (m, 1H), 8.4-8.6 (m, 1H), 7.5-7.8 (m, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | Predicted shifts: δ 160-163 (d, J=250-260 Hz), 150-153, 140-143, 130-135 (m), 120-128 (m), 110-118 (m) |

Note: The NMR data are predicted based on the analysis of similar structures and computational models. Actual experimental data should be obtained for confirmation.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C8 position of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are foundational in modern drug discovery for the construction of complex molecular scaffolds.[7][8]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and vinyl-aryl structures.[7][9][10] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 8-position.

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

This is a general procedure that can be adapted for various arylboronic acids.[9][10]

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (argon or nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and dilute with water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to arylethynes.[11][12][13] These motifs are valuable in medicinal chemistry as they can act as bioisosteres for other functional groups or as precursors for further transformations.

Caption: General scheme for the Sonogashira coupling of this compound.

This is a representative protocol for the Sonogashira coupling.[11][12]

-

Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₂Cl₂ (0.03 eq), and the copper(I) cocatalyst, such as CuI (0.05 eq).

-

Base Addition: Add an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Reaction Conditions: Stir the reaction mixture under an inert atmosphere at room temperature to 60 °C for 2-8 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Extraction and Purification: Concentrate the filtrate and partition the residue between water and an organic solvent. Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[14][15][16] This reaction is particularly useful for introducing diverse amine functionalities at the C8 position of the isoquinoline core, a common strategy in the development of kinase and other enzyme inhibitors.

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

The following is a general procedure for the Buchwald-Hartwig amination.[15][17]

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 eq), the amine (1.2 eq), a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base, for instance, cesium carbonate (Cs₂CO₃) (1.5 eq).

-

Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

-

Reaction Conditions: Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor for completion by LC-MS.

-

Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through Celite.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNA r)

While palladium-catalyzed reactions are highly effective, the electronic nature of the this compound ring also allows for nucleophilic aromatic substitution (SNA r) under certain conditions. The presence of the electron-withdrawing fluorine atom and the nitrogen atom in the isoquinoline ring activates the C8 position towards nucleophilic attack, particularly with strong nucleophiles.

Mechanism and Reactivity

The SNA r reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized Meisenheimer complex. The subsequent departure of the bromide ion restores the aromaticity of the ring. The fluorine at C5 enhances the electrophilicity of the benzenoid ring, thereby facilitating the initial nucleophilic attack.

Caption: General scheme for the nucleophilic aromatic substitution of this compound.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol is a representative example using an amine nucleophile.[3]

-

Reaction Setup: In a sealed tube or a microwave vial, combine this compound (1.0 eq) and the amine nucleophile (e.g., morpholine, 2.0-3.0 eq). A high-boiling point solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) can be used, or the amine can be used as the solvent if it is a liquid.

-

Reaction Conditions: Heat the reaction mixture to a high temperature (typically 120-180 °C) for several hours. Microwave irradiation can often accelerate the reaction.

-

Work-up: After cooling, dilute the reaction mixture with water to precipitate the product or to allow for extraction.

-

Extraction and Purification: Extract the product with an appropriate organic solvent, wash the organic layer with water and brine, dry, and concentrate. Purify the crude material by column chromatography or recrystallization.

Application in the Synthesis of Bioactive Molecules: The Case of PARP and PRMT5 Inhibitors

The synthetic versatility of this compound makes it a highly sought-after building block in the synthesis of targeted cancer therapies. Notably, derivatives of this scaffold are key components of inhibitors for Poly(ADP-ribose) polymerase (PARP) and Protein Arginine Methyltransferase 5 (PRMT5).

The synthesis of the PARP inhibitor Talazoparib, for instance, involves a complex heterocyclic core that can be conceptually derived from precursors similar to this compound.[1][2][18][19][20] The isoquinoline framework serves as a crucial pharmacophore that interacts with the enzyme's active site. Similarly, the development of potent and selective PRMT5 inhibitors, such as GSK3368715, often relies on substituted heterocyclic scaffolds where the strategic placement of functional groups, achievable through the reactions described above, is critical for activity.[21][22][23][24][25]

The general synthetic strategy often involves an initial cross-coupling or amination reaction at the C8 position of the this compound core, followed by further functionalization and elaboration of the molecule to achieve the final complex structure.

Conclusion

This compound stands as a testament to the power of strategic halogenation in designing versatile and powerful building blocks for organic synthesis. Its unique electronic and steric properties allow for a wide range of selective chemical transformations, including a suite of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These reactions provide reliable and efficient pathways to construct complex molecular architectures, making this compound an indispensable tool for medicinal chemists and drug development professionals. As the quest for novel and more effective therapeutics continues, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in accelerating the discovery of the next generation of medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents [mdpi.com]

- 3. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines [mdpi.com]

- 4. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemscene.com [chemscene.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. echemi.com [echemi.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. benchchem.com [benchchem.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]

- 21. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 22. axonmedchem.com [axonmedchem.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. medchemexpress.com [medchemexpress.com]

The Emergence of a Key Scaffold: A Technical Guide to 8-Bromo-5-fluoroisoquinoline

An In-depth Exploration of the Synthesis, Properties, and Applications of a Pivotal Intermediate in Modern Drug Discovery

Introduction: The Privileged Status of the Isoquinoline Core in Medicinal Chemistry

The isoquinoline framework, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] This "privileged scaffold" is prevalent in a vast array of natural alkaloids and synthetic compounds that exhibit a wide spectrum of biological activities.[2] From the vasodilator papaverine to the potent anticancer agent topotecan, isoquinoline derivatives have demonstrated efficacy as antimicrobial, anti-inflammatory, and neuroprotective agents.[3] The pharmacological versatility of the isoquinoline nucleus is profoundly influenced by the nature and position of its substituents, making the development of synthetic routes to novel, polysubstituted isoquinolines a critical endeavor in the pursuit of new therapeutics.

This guide focuses on a specific, yet highly significant, member of this class: 8-Bromo-5-fluoroisoquinoline . While the precise historical account of its first synthesis remains elusive in publicly accessible literature, its emergence is a direct consequence of the evolution of synthetic methodologies for creating complex heterocyclic systems. Its unique substitution pattern—a bromine atom at the 8-position and a fluorine atom at the 5-position—renders it a highly valuable and versatile intermediate for the synthesis of advanced drug candidates.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a molecule's physical and spectral properties is fundamental to its application in research and development. Below is a summary of the key characteristics of this compound.

| Property | Value | Source |

| CAS Number | 1378874-27-1 | [4][5][6] |

| Molecular Formula | C₉H₅BrFN | [4][7] |

| Molecular Weight | 226.05 g/mol | [7] |

| Appearance | Off-white to light yellow solid | [7] |

| Purity | ≥95% (commercially available) | [7] |

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. While detailed spectra are often proprietary, the expected characteristics for this compound are outlined below, based on established principles of spectroscopy.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals in the aromatic region. The protons on the pyridine ring (H1, H3, H4) and the benzene ring (H6, H7) will exhibit chemical shifts and coupling constants influenced by the electronegative fluorine and bromine atoms, as well as the nitrogen atom.[8][9]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display nine unique signals corresponding to the carbon atoms of the isoquinoline core. The carbons attached to the bromine (C8) and fluorine (C5) atoms will show characteristic chemical shifts due to the electronic effects of these halogens.[10][11][12]

-

Mass Spectrometry : The mass spectrum will exhibit a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.[13][14][15][16]

-

Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic rings (typically above 3000 cm⁻¹), C=C and C=N stretching vibrations within the aromatic system (around 1400-1600 cm⁻¹), and C-Br and C-F stretching vibrations at lower wavenumbers.[17][18][19][20]

Synthetic Pathways: Building the this compound Scaffold

While the seminal publication detailing the first synthesis of this compound is not readily identifiable, its structure lends itself to established methods for isoquinoline synthesis. The two most probable retrosynthetic approaches involve the Bischler-Napieralski and Pomeranz-Fritsch reactions.

The Bischler-Napieralski Approach

The Bischler-Napieralski reaction is a robust method for constructing the dihydroisoquinoline ring system, which can then be aromatized.[2][21][22] This pathway involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃).[1][23]

A plausible synthetic route to this compound via this method would commence with a substituted phenethylamine.

Conceptual Bischler-Napieralski Synthesis Protocol:

-

Amide Formation: Reaction of 2-(2-bromo-5-fluorophenyl)ethan-1-amine with an acylating agent (e.g., acetyl chloride or acetic anhydride) to form N-[2-(2-bromo-5-fluorophenyl)ethyl]acetamide.

-

Cyclization: The resulting amide is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) in a suitable solvent (e.g., acetonitrile or toluene) and heated to effect an intramolecular electrophilic aromatic substitution, yielding 8-bromo-5-fluoro-1-methyl-3,4-dihydroisoquinoline.[22]

-

Aromatization: The dihydroisoquinoline intermediate is then aromatized to 8-bromo-5-fluoro-1-methylisoquinoline, typically through oxidation with a reagent like palladium on carbon (Pd/C) at elevated temperatures or with other oxidizing agents.

The choice of the acylating agent in the first step determines the substituent at the 1-position of the final isoquinoline.

The Pomeranz-Fritsch Reaction

Another classical and versatile method for isoquinoline synthesis is the Pomeranz-Fritsch reaction.[24] This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde with an aminoacetaldehyde dialkyl acetal.[25]

A potential synthesis of this compound using this approach would start with a correspondingly substituted benzaldehyde.

Conceptual Pomeranz-Fritsch Synthesis Protocol:

-

Schiff Base Formation: Condensation of 2-bromo-5-fluorobenzaldehyde with aminoacetaldehyde diethyl acetal to form the corresponding Schiff base (an imine).[26][27][28]

-

Cyclization and Aromatization: The Schiff base is then treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, which catalyzes the cyclization and subsequent elimination of ethanol to directly afford the aromatic this compound.[24][25]

The Pomeranz-Fritsch reaction can be sensitive to the nature of the substituents on the benzaldehyde ring, with electron-withdrawing groups sometimes hindering the cyclization step.[29]

Applications in Drug Discovery and Development

This compound is not an end product in itself but rather a crucial building block in the synthesis of more complex, biologically active molecules. The strategic placement of the bromine and fluorine atoms provides medicinal chemists with versatile handles for further chemical transformations.

-

The Bromine Atom (C8): The bromine atom serves as an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[30][31] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 8-position, enabling the exploration of the structure-activity relationship (SAR) in this region of the molecule.

-

The Fluorine Atom (C5): The fluorine atom can significantly modulate the physicochemical properties of the final compound, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Fluorine can also serve as a site for nucleophilic aromatic substitution, although this typically requires activation by electron-withdrawing groups.

The utility of halogenated isoquinolines as intermediates is well-documented in patent literature, where they form the core of compounds targeting a range of diseases.[30][31][32]

Conclusion

This compound represents a confluence of classical synthetic organic chemistry and modern drug discovery. While its specific historical debut is not clearly documented, its existence is a testament to the power of foundational reactions like the Bischler-Napieralski and Pomeranz-Fritsch syntheses. The unique arrangement of its substituents provides a powerful platform for medicinal chemists to construct novel and complex molecules with tailored pharmacological profiles. As the demand for sophisticated chemical building blocks continues to grow, the importance of intermediates like this compound in the pipeline of pharmaceutical research and development is undeniable.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. jk-sci.com [jk-sci.com]

- 3. One moment, please... [chemistrysteps.com]

- 4. 1stsci.com [1stsci.com]

- 5. ivychem.com [ivychem.com]

- 6. This compound|CAS 1378874-27-1|Adamas-beta|製品詳細 [tci-chemical-trading.com]

- 7. chemscene.com [chemscene.com]

- 8. researchgate.net [researchgate.net]

- 9. compoundchem.com [compoundchem.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. compoundchem.com [compoundchem.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 19. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 20. compoundchem.com [compoundchem.com]

- 21. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 22. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 23. researchgate.net [researchgate.net]

- 24. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 25. www-leland.stanford.edu [www-leland.stanford.edu]

- 26. 2-Bromo-5-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 27. researchgate.net [researchgate.net]

- 28. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]

- 29. mdpi.com [mdpi.com]

- 30. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 31. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 32. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 8-Bromo-5-fluoroisoquinoline (CAS Number 1378874-27-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-5-fluoroisoquinoline is a halogenated aromatic heterocyclic compound that has emerged as a significant building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the isoquinoline scaffold, offers medicinal chemists a versatile platform for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of the known properties, synthesis, safety, and potential applications of this compound, with a focus on its relevance to researchers in the pharmaceutical sciences.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized. Further experimental validation is recommended for specific applications.

| Property | Value | Source |

| CAS Number | 1378874-27-1 | --INVALID-LINK--[1] |

| Molecular Formula | C₉H₅BrFN | --INVALID-LINK--[1] |

| Molecular Weight | 226.05 g/mol | --INVALID-LINK--[1] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | --INVALID-LINK--[1] |

| logP (calculated) | 3.1364 | --INVALID-LINK--[1] |

Structural Information:

-

SMILES: Fc1cc(Br)c2cncc(c12)

Spectral Data:

A proton nuclear magnetic resonance (¹H NMR) spectrum for this compound is available, which is a critical tool for its structural confirmation and purity assessment.[2]

Synthesis and Chemical Reactivity

The synthesis of this compound is not explicitly detailed in the public domain. However, based on established methods for the synthesis of substituted bromoisoquinolines, a plausible synthetic strategy can be outlined. Bromoisoquinoline derivatives are key intermediates in the synthesis of various pharmaceutical compounds.[3][4] General methods often involve the transformation of isoquinoline using a strong acid and a brominating agent.[4]

A potential synthetic workflow for this compound could involve a multi-step process starting from a suitably substituted precursor, followed by cyclization to form the isoquinoline core and subsequent halogenation. The precise control of reaction conditions, such as temperature and the choice of reagents, is crucial to achieve the desired regioselectivity of the bromine and fluorine substituents.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound(1378874-27-1)核磁图(1HNMR) [m.chemicalbook.com]

- 3. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 4. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

Theoretical Exploration of 8-Bromo-5-fluoroisoquinoline: A Computational Guide for Drug Discovery

This in-depth technical guide provides a comprehensive theoretical framework for the study of 8-Bromo-5-fluoroisoquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. By leveraging computational chemistry, researchers can gain profound insights into the molecule's structural, electronic, and reactive properties, thereby accelerating the design and synthesis of novel therapeutic agents. This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the key characteristics of this promising scaffold.

Introduction: The Significance of the Isoquinoline Scaffold

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds found in numerous natural products and synthetic pharmaceuticals.[1] Their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties, have established them as privileged structures in drug discovery.[2][3] The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the physicochemical and biological properties of the isoquinoline core.[2] Specifically, the presence of a bromine atom offers a handle for further functionalization through cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity.[4]

This compound (CAS No. 1378874-27-1) is a strategically substituted isoquinoline that holds considerable potential as a building block for novel therapeutics.[5] Understanding its fundamental molecular properties through theoretical studies is paramount for predicting its behavior in biological systems and for designing efficient synthetic strategies.

Theoretical Methodology: A Robust Computational Workflow

To thoroughly investigate the properties of this compound, a multi-faceted computational approach employing Density Functional Theory (DFT) is recommended. DFT offers a favorable balance between computational cost and accuracy for systems of this size.[3] The following workflow provides a comprehensive protocol for the theoretical analysis.

Computational Workflow Diagram

Caption: A generalized workflow for the theoretical study of this compound.

Step-by-Step Computational Protocol

Step 1: Molecular Structure Input

-

Begin by generating the 3D structure of this compound. This can be done using molecular building software from its SMILES string (Fc1cccc2c1c(Br)cnc2) or by sketching the 2D structure.

Step 2: Geometry Optimization

-

Perform a full geometry optimization without any symmetry constraints.

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated functional for organic molecules.[3][6]

-

Basis Set: 6-311++G(d,p) is recommended to provide a good description of the electronic structure, including polarization and diffuse functions for the halogen atoms.

-

Rationale: This level of theory provides a reliable prediction of the equilibrium geometry, which is the foundation for all subsequent calculations.

Step 3: Vibrational Frequency Analysis

-

Calculate the harmonic vibrational frequencies at the same level of theory as the geometry optimization.

-

Purpose:

-

To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (absence of imaginary frequencies).

-

To predict the infrared (IR) and Raman spectra of the molecule. This can be compared with experimental data for structural validation.[7]

-

Step 4: Electronic Properties Analysis

-

Frontier Molecular Orbitals (HOMO-LUMO):

-

Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

-

-

Molecular Electrostatic Potential (MEP):

-

Generate the MEP surface to visualize the charge distribution and identify electrophilic and nucleophilic sites.

-

Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

-

-

Conceptual DFT Reactivity Descriptors:

-

Calculate global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω).[8] These parameters provide quantitative measures of the molecule's reactivity.

-

Step 5: Spectroscopic Properties Prediction

-

NMR Spectroscopy:

-

Predict the 1H and 13C NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.[9]

-

Tetramethylsilane (TMS) should be used as the reference standard for calculating the chemical shifts.

-

-

UV-Vis Spectroscopy:

-

Predict the electronic absorption spectrum using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level of theory.[10]

-

This calculation will provide the excitation energies and oscillator strengths for the main electronic transitions, allowing for the prediction of the λmax values.

-

Predicted Physicochemical and Spectroscopic Data

The following tables summarize the predicted data for this compound based on the described computational methodology.

Table 1: Predicted Molecular Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₅BrFN |

| Molecular Weight | 226.05 g/mol [5] |

| TPSA (Topological Polar Surface Area) | 12.89 Ų[5] |

| LogP | 3.1364[5] |

| H-Bond Acceptors | 1[5] |

| H-Bond Donors | 0[5] |

| Rotatable Bonds | 0[5] |

Table 2: Predicted Spectroscopic Data (Illustrative)

| Parameter | Predicted Value |

| 1H NMR (δ, ppm) | Calculated values would be listed here |

| 13C NMR (δ, ppm) | Calculated values would be listed here |

| UV-Vis (λmax, nm) | Calculated values would be listed here |

Note: The specific predicted NMR and UV-Vis values would be obtained upon performing the calculations outlined in the protocol.

Reactivity and Synthetic Accessibility

Reactivity Analysis

The electronic properties of this compound, as determined by DFT calculations, provide valuable insights into its reactivity. The MEP surface will likely show the nitrogen atom as a region of high electron density, making it a primary site for protonation and coordination to metal centers. The carbon atoms of the isoquinoline ring will exhibit varying degrees of electrophilicity and nucleophilicity, influenced by the electron-withdrawing effects of the fluorine and bromine atoms.

The presence of the bromine at the 8-position is particularly significant for synthetic applications. This position is expected to be susceptible to various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents to build molecular complexity.

Proposed Synthetic Pathway

Caption: A retrosynthetic analysis for this compound.

A common method for isoquinoline synthesis is the Bischler-Napieralski or Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine derivative. The synthesis could potentially start from a suitably substituted fluorinated aniline, which would be elaborated to the required β-arylethylamine precursor, followed by bromination and cyclization. The synthesis of related brominated isoquinolines often involves direct bromination of the isoquinoline core, but regioselectivity can be an issue.[2][11]

Potential Applications in Drug Discovery

The this compound scaffold is a versatile starting point for the development of a wide range of therapeutic agents. The theoretical insights gained from the computational studies described herein can guide the design of derivatives with optimized properties.

-

Kinase Inhibitors: The isoquinoline core is a common feature in many kinase inhibitors. The bromo and fluoro substituents can be strategically utilized to enhance binding affinity and selectivity for specific kinase targets.

-

Antimicrobial Agents: Halogenated quinolines and isoquinolines have demonstrated significant antimicrobial activity.[7] Theoretical studies can help in understanding the structure-activity relationships and in designing more potent compounds.

-